Lipophilicity Tuning: LogP Increase vs. Unsubstituted Phenyl Analog
The 4‑chloro substituent elevates LogP by 0.18 units relative to 1‑(phenylsulfonyl)indoline, enhancing predicted membrane permeability [1]. This difference is consistent with additive fragment contributions (Cl = +0.94 to LogP vs. H = 0.00) and aligns with class‑level SAR for sulfonamide lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.76 |
| Comparator Or Baseline | 1‑(Phenylsulfonyl)indoline (CAS 81114‑41‑2), LogP = 3.58 |
| Quantified Difference | +0.18 units |
| Conditions | Computed via ACD/Labs or similar algorithm; vendor‑reported values |
Why This Matters
Higher LogP can improve passive diffusion across biological membranes, a critical parameter in cell‑based assays and oral bioavailability prediction.
- [1] ChemSrc. 1-(Phenylsulfonyl)indoline. Computed Properties. View Source
